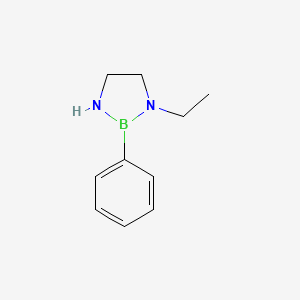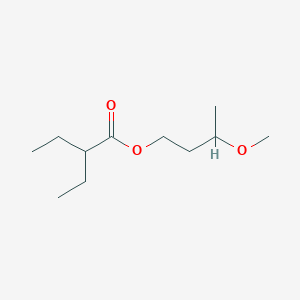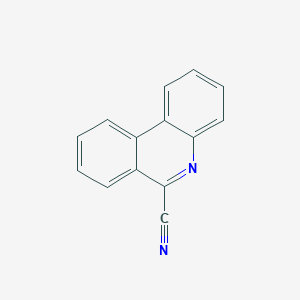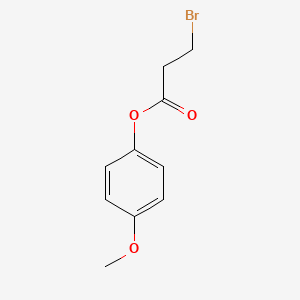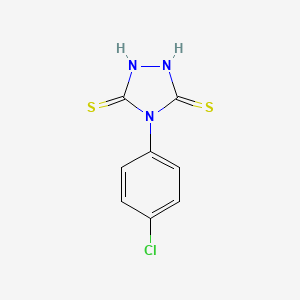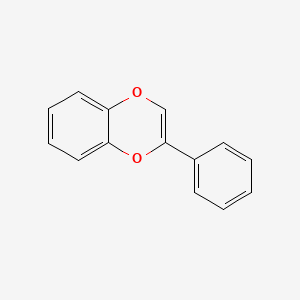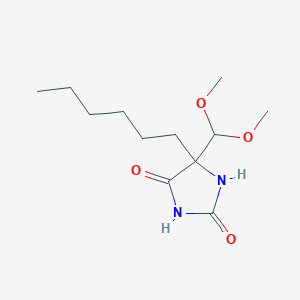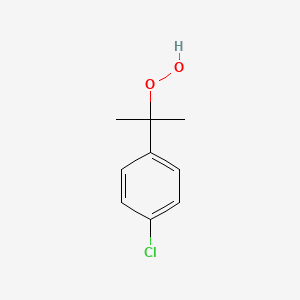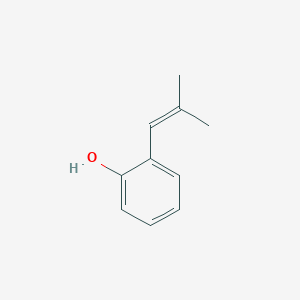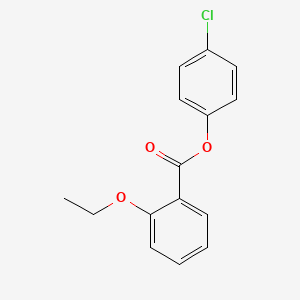![molecular formula C13H18N2O2 B14740932 1-[2-(2-Nitrophenyl)ethyl]piperidine CAS No. 5339-23-1](/img/structure/B14740932.png)
1-[2-(2-Nitrophenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Nitrophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring via an ethyl chain. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
Métodos De Preparación
The synthesis of 1-[2-(2-Nitrophenyl)ethyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for piperidine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
1-[2-(2-Nitrophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[2-(2-Nitrophenyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Nitrophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also interact with receptors and enzymes, leading to various pharmacological effects .
Comparación Con Compuestos Similares
1-[2-(2-Nitrophenyl)ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(2-Nitrophenyl)ethyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which can lead to different chemical and biological properties.
1-[2-(2-Nitrophenyl)ethyl]morpholine: This compound has a morpholine ring, which contains an oxygen atom in addition to the nitrogen atom, leading to different reactivity and applications.
1-[2-(2-Nitrophenyl)ethyl]azepane: This compound has a seven-membered azepane ring, which can affect its chemical stability and biological activity.
Propiedades
Número CAS |
5339-23-1 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-[2-(2-nitrophenyl)ethyl]piperidine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-7-3-2-6-12(13)8-11-14-9-4-1-5-10-14/h2-3,6-7H,1,4-5,8-11H2 |
Clave InChI |
MKHHHLKXRBAODK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


